

Preliminary Technical Guide on the Stability and Solubility of (D)-PPA 1

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Compound of Interest

Compound Name: (D)-PPA 1

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This document provides a preliminary technical overview of the stability and solubility of **(D)-PPA 1**, a D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. Due to the limited availability of specific experimental data for **(D)-PPA 1**, this guide combines information from supplier technical data sheets with general principles and protocols for peptide analysis.

Physicochemical Properties

(D)-PPA 1 is a synthetic D-peptide designed to be resistant to hydrolysis, offering a potential advantage in terms of biological stability compared to L-peptides[1][2][3][4][5]. Its primary function is to inhibit the interaction between PD-1 and PD-L1, a key pathway in immune checkpoint regulation[1][3][5].

Property	Value	Source
Molecular Formula	C ₇₀ H ₉₈ N ₂₀ O ₂₁	[5]
Molecular Weight	1555.67 g/mol	[1][5]
Appearance	Freeze-dried solid	[5]
Purity	>95% by HPLC	[1][5]
Mechanism of Action	PD-1/PD-L1 Interaction Inhibitor	[1][3][5]
Binding Affinity (Kd)	0.51 µM to PD-L1	[1][3][5]

Solubility

The solubility of **(D)-PPA 1** has been qualitatively described by suppliers. For quantitative and formulation development purposes, a comprehensive solubility assessment across various solvents and pH conditions is recommended.

Solvent	Reported Solubility	Notes
Water	Soluble up to 2 mg/mL	[5]
DMSO	Soluble	General solvent for peptides[6] [7][8][9][10].
Water (TFA salt form)	Enhanced solubility	The trifluoroacetate (TFA) salt form is reported to have improved water solubility[2][3].

Stability

(D)-PPA 1 is characterized as a "hydrolysis-resistant D-peptide"[1][2][3][4][5]. This intrinsic stability is a key feature for its potential as a therapeutic agent. However, comprehensive stability studies under various stress conditions are necessary to fully characterize its degradation profile.

Condition	Recommendation/Observation
Storage (Solid)	Store dry, frozen, and in the dark[1][5].
Storage (Solution)	Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
TFA Salt Form	Reported to have enhanced stability[2][3].

Experimental Protocols

Detailed experimental protocols for determining the stability and solubility of **(D)-PPA 1** are not publicly available. Therefore, the following sections outline generalized protocols based on industry standards (ICH guidelines) and common practices for peptide analysis[11][12][13][14][15][16][17].

Solubility Assessment Protocol

This protocol aims to determine the solubility of **(D)-PPA 1** in various solvents relevant to pharmaceutical development.

- Materials: **(D)-PPA 1** (lyophilized powder), deionized water, DMSO, ethanol, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 7.4, 8.0), vortex mixer, sonicator, microcentrifuge, analytical balance, HPLC system.
- Procedure:
 1. Prepare stock solutions of **(D)-PPA 1** in the selected solvents at a high concentration (e.g., 10 mg/mL).
 2. Serially dilute the stock solution to create a range of concentrations.
 3. Equilibrate the solutions at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours), with intermittent mixing.
 4. After equilibration, centrifuge the samples to pellet any undissolved peptide.

5. Carefully collect the supernatant and analyze the concentration of dissolved peptide using a validated analytical method, such as reverse-phase HPLC with UV detection.
6. The highest concentration at which the peptide remains fully dissolved is determined as its solubility under those conditions.

Stability Indicating Method (SIM) Development and Forced Degradation Protocol

A stability-indicating analytical method, typically HPLC, is crucial for separating the intact peptide from its potential degradation products. Forced degradation studies are performed to generate these products and demonstrate the method's specificity[16][17][18].

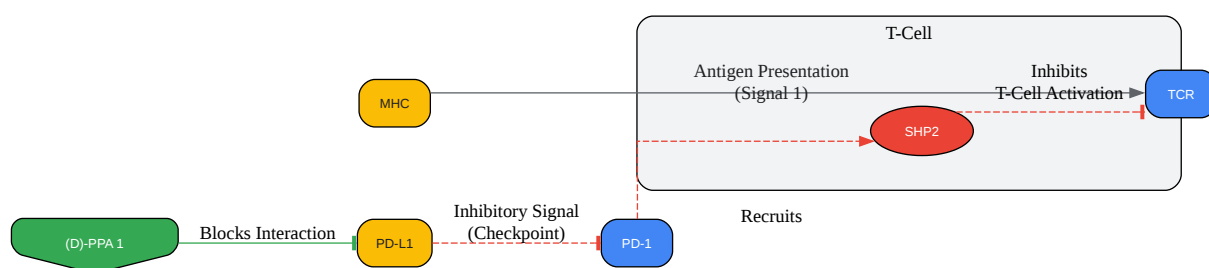
- HPLC Method Development:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
 - Detection: UV at an appropriate wavelength (e.g., 220 nm or 280 nm).
 - Optimization: The gradient, flow rate, and column temperature should be optimized to achieve good resolution between the main peak and any degradation products.
- Forced Degradation Studies:
 - Acid Hydrolysis: Incubate **(D)-PPA 1** solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for various time points.
 - Base Hydrolysis: Incubate **(D)-PPA 1** solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for various time points.
 - Oxidation: Treat **(D)-PPA 1** solution with 3% hydrogen peroxide at room temperature.
 - Thermal Degradation: Expose solid **(D)-PPA 1** and a solution to elevated temperatures (e.g., 80°C).

- Photostability: Expose solid **(D)-PPA 1** and a solution to light as per ICH Q1B guidelines.
- Analysis: Analyze the stressed samples by the developed HPLC method to identify and quantify degradation products. Mass spectrometry can be used to characterize the structure of significant degradation products.

Visualizations

Signaling Pathway

(D)-PPA 1 functions by disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This interaction normally leads to the suppression of the T-cell's anti-tumor activity. By blocking this checkpoint, **(D)-PPA 1** helps to restore the immune response against the tumor^{[19][20][21][22][23][24][25][26][27]}.

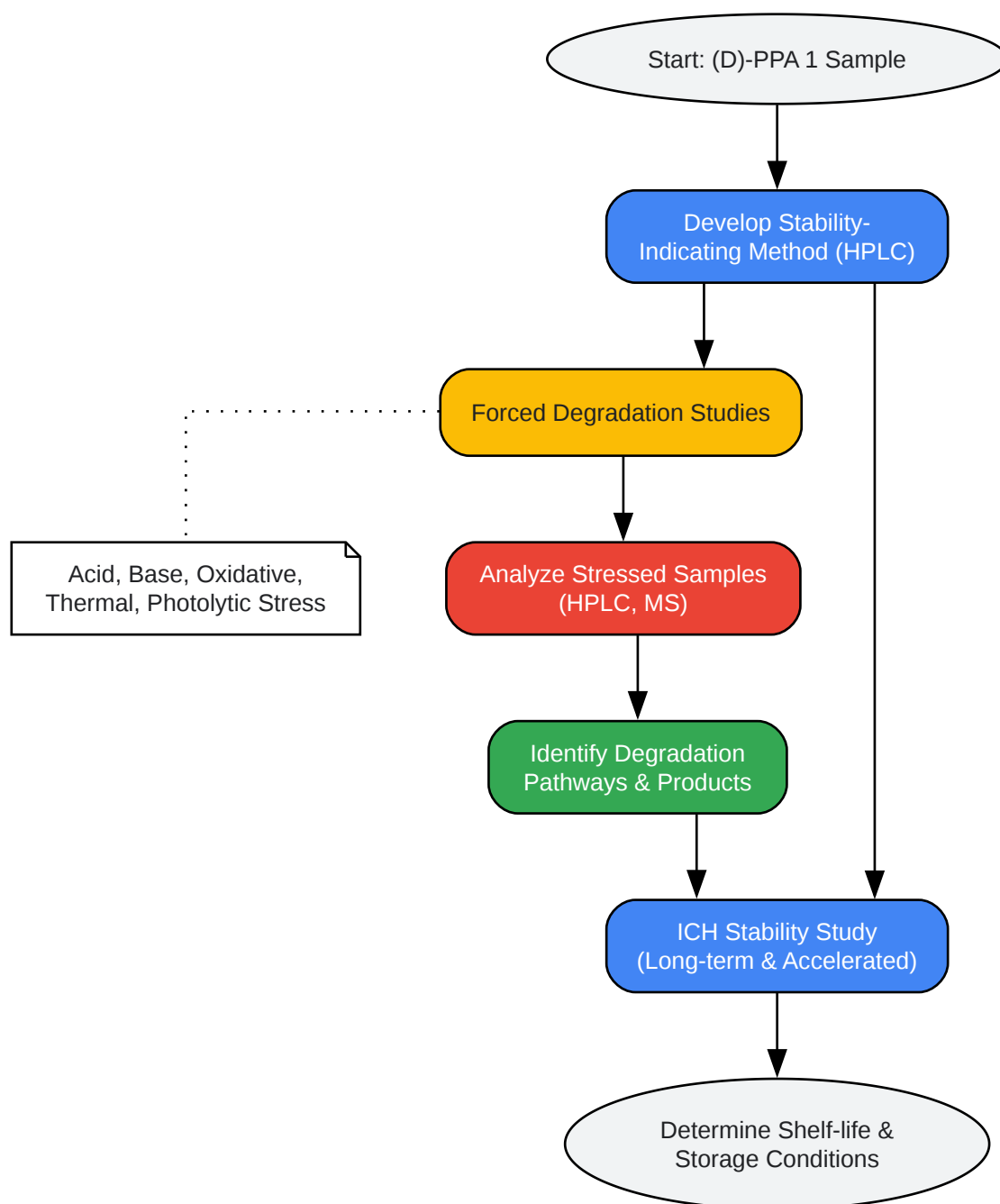


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PD-1/PD-L1 signaling pathway and the mechanism of **(D)-PPA 1**.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of a peptide therapeutic like **(D)-PPA 1**.



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